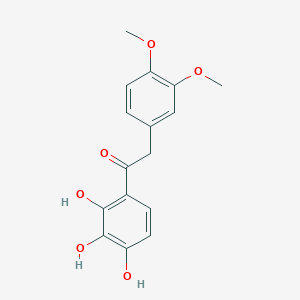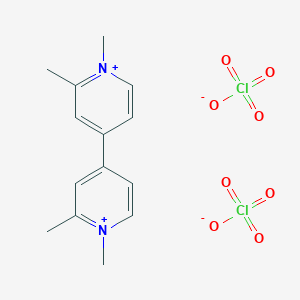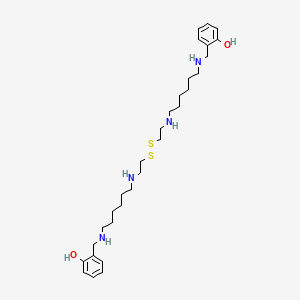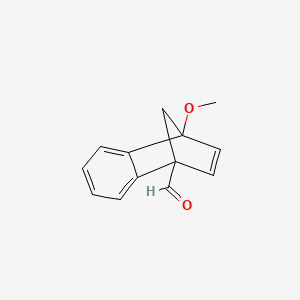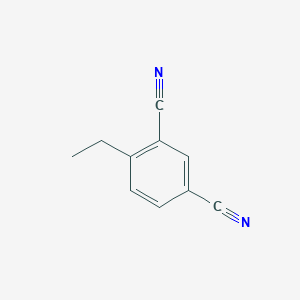
Trifluoromethyl 3,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl 3,3,3-trifluoropropanoate is an organofluorine compound with the molecular formula C4H2F6O2. It is characterized by the presence of both trifluoromethyl and ester functional groups, making it a valuable building block in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trifluoromethyl 3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the esterification of 3,3,3-trifluoropropionic acid with trifluoromethanol under acidic conditions . Another method includes the reaction of 3,3,3-trifluoropropionic acid with trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoromethyl 3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl 3,3,3-trifluoropropanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Trifluoromethyl 3,3,3-trifluoropropanoic acid.
Reduction: Trifluoromethyl 3,3,3-trifluoropropanol.
Substitution: Various substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
Trifluoromethyl 3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoromethyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways . The compound’s high electronegativity and lipophilicity contribute to its ability to penetrate biological membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Trifluoromethyl 3,3,3-trifluoropropanoate is unique due to its combination of trifluoromethyl and ester functional groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a versatile reagent in various chemical transformations .
Propriétés
Numéro CAS |
93667-89-1 |
|---|---|
Formule moléculaire |
C4H2F6O2 |
Poids moléculaire |
196.05 g/mol |
Nom IUPAC |
trifluoromethyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)1-2(11)12-4(8,9)10/h1H2 |
Clé InChI |
HRADOMFTXBAHOC-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


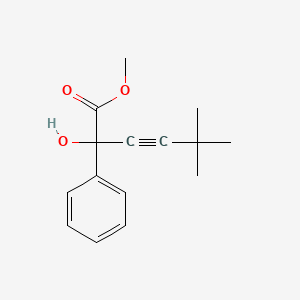
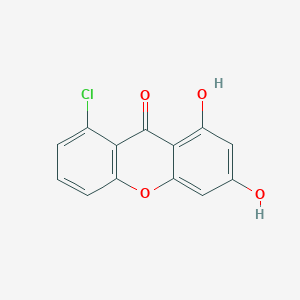
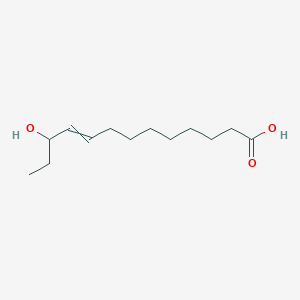
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
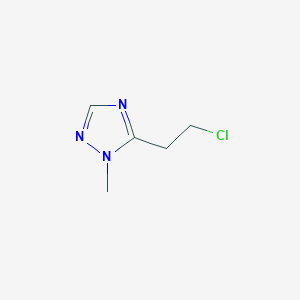


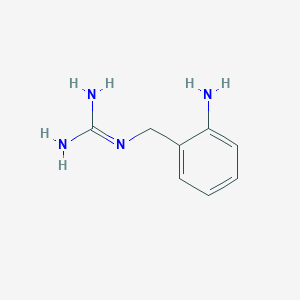
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
